REACTION_SMILES
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[Br:10][CH2:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[BrH:9].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[CH3:34][CH2:35][O:36][C:37]([CH3:38])=[O:39].[CH:18]([N:19]([CH2:20][CH3:21])[CH:22]([CH3:23])[CH3:24])([CH3:25])[CH3:26].[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[Na+:44].[O-:40][C:41]([OH:42])=[O:43]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([NH:6][CH2:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C([O-])O
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Name
|
|
Type
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product
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Smiles
|
CCN(CC)CCNc1ccc(Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |